(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a molecular formula of C8H11N2O3S . This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. It is a derivative of 6-aminopenicillanic acid, a core structure in many beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a cysteine derivative with a beta-lactam precursor under controlled conditions to form the thiazolidine ring.
Beta-Lactam Ring Formation: The beta-lactam ring is formed through a cyclization reaction, often involving the use of a strong base and heat.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as a precursor for the synthesis of beta-lactam antibiotics.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound prevents the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic Acid: The core structure of many beta-lactam antibiotics.
Penicillin G: A widely used beta-lactam antibiotic.
Amoxicillin: A broad-spectrum beta-lactam antibiotic
Uniqueness
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H18N2O3S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2)11(17-12(18)10(16)13(17)21-15)14(19)20-8-9-6-4-3-5-7-9/h3-7,10-11,13H,8,16H2,1-2H3/t10-,11+,13-/m1/s1 |
InChI Key |
GHWGRJXKMHEEKX-NTZNESFSSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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